molecular formula C27H43N3O4 B15140181 (R)-Taltobulin

(R)-Taltobulin

Cat. No.: B15140181
M. Wt: 473.6 g/mol
InChI Key: CNTMOLDWXSVYKD-SMYVEXNCSA-N
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Description

®-Taltobulin is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of tubulin inhibitors, which are compounds that interfere with the polymerization of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ®-Taltobulin can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Taltobulin involves several key steps, starting from commercially available starting materials. The process typically includes:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Chiral resolution: The final step involves the separation of the ®-enantiomer from the (S)-enantiomer, which can be achieved through chiral chromatography or crystallization techniques.

Industrial Production Methods: In an industrial setting, the production of ®-Taltobulin is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch reactors: For controlled reaction conditions and efficient heat transfer.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification processes: Including crystallization, distillation, and chromatography to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: ®-Taltobulin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced derivatives: Products with fewer oxygen-containing functional groups.

    Substituted derivatives: Products with various substituents attached to the core structure.

Scientific Research Applications

®-Taltobulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying tubulin inhibitors and their mechanisms.

    Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and apoptosis.

    Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of ®-Taltobulin involves its binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule formation leads to:

    Cell cycle arrest: The inability of cells to progress through mitosis, resulting in halted cell division.

    Apoptosis: The induction of programmed cell death due to prolonged cell cycle arrest and cellular stress.

Molecular Targets and Pathways:

    Tubulin: The primary target of ®-Taltobulin, essential for microtubule formation.

    Mitotic spindle: Disruption of the mitotic spindle apparatus, leading to cell cycle arrest.

    Apoptotic pathways: Activation of intrinsic and extrinsic apoptotic pathways, resulting in cell death.

Comparison with Similar Compounds

    Paclitaxel: Another tubulin inhibitor used in cancer treatment, but with a different binding site and mechanism.

    Vinblastine: A tubulin inhibitor that binds to a different site on the tubulin protein, leading to similar effects on cell division.

    Colchicine: A compound that also inhibits tubulin polymerization but is primarily used for treating gout.

Uniqueness of ®-Taltobulin:

    Specificity: ®-Taltobulin has a unique binding site on the tubulin protein, which may result in different pharmacological properties compared to other tubulin inhibitors.

    Efficacy: It has shown promising results in preclinical studies, indicating potential for higher efficacy in cancer treatment.

    Safety profile: Preliminary studies suggest that ®-Taltobulin may have a favorable safety profile compared to other tubulin inhibitors, with fewer side effects.

Properties

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21+,22-/m1/s1

InChI Key

CNTMOLDWXSVYKD-SMYVEXNCSA-N

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)NC

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Origin of Product

United States

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